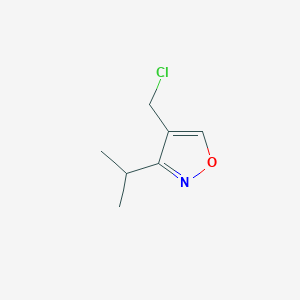

![molecular formula C9H7BF3NO3 B2462401 Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]- CAS No. 876918-84-2](/img/structure/B2462401.png)

Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

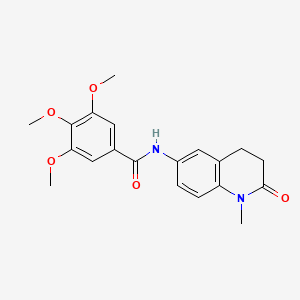

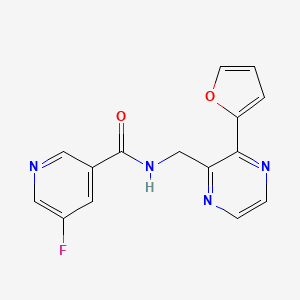

“Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” is a type of boronic acid. It has a molecular formula of C8H8BF3O3 . This compound is part of a class of organoboron compounds that are widely used in organic synthesis .

Molecular Structure Analysis

The molecular structure of “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” includes a boron atom bonded to three oxygen atoms and a carbon atom, which is part of a phenyl ring. The phenyl ring is further substituted with a cyano group and a trifluoroethoxy group .Chemical Reactions Analysis

Boronic acids, including “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-”, are known for their role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely used in organic synthesis .Applications De Recherche Scientifique

Suzuki-Miyaura Coupling

This compound can be used in Suzuki-Miyaura (SM) cross-coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Piperidine-based MCH R1 Antagonists

The compound can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .

Preparation of 4-Aryl-1,8-Naphthyridin-2(1H)-ones

It can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in Water

The compound can be used as a reactant in Palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

Ruthenium Catalyzed Direct Arylation of Benzylic sp3 Carbons of Acyclic Amines with Arylboronates

It can also be used in Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .

Synthesis of Large Libraries of Boronic Acid Derivatives

The compound can be used in the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks .

Use as Reversible Covalent Inhibitors

Boronic acids, including this compound, are investigated as reversible covalent inhibitors .

Use in Organic Synthesis and Pharmaceutical Intermediate

Finally, the compound can be used as an organic synthesis intermediate and pharmaceutical intermediate , mainly used in laboratory research and development process and chemical production process .

Orientations Futures

The future directions of research involving “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” and other boronic acids are likely to continue focusing on their use in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling . Additionally, the development of new synthesis methods and the exploration of new reactions involving boronic acids are potential areas of future research .

Propriétés

IUPAC Name |

[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF3NO3/c11-9(12,13)5-17-8-2-1-7(10(15)16)3-6(8)4-14/h1-3,15-16H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVLGRFFKXGMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(F)(F)F)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

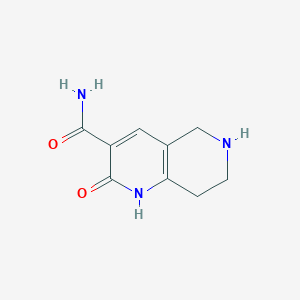

![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)

![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)

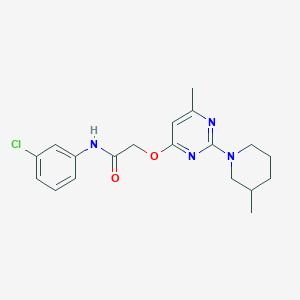

![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2462332.png)